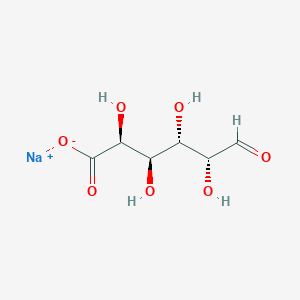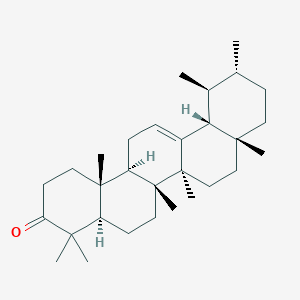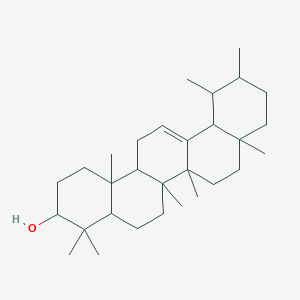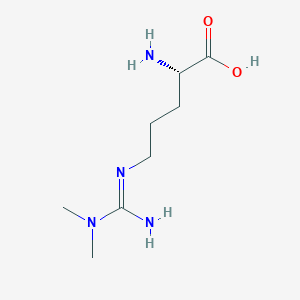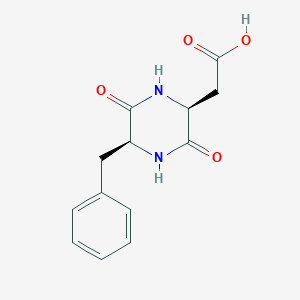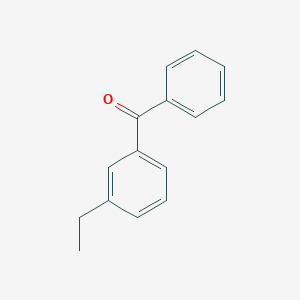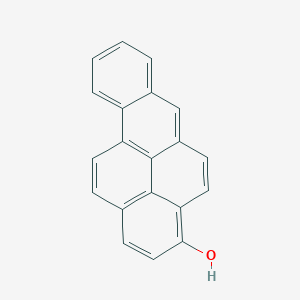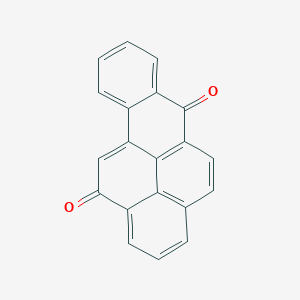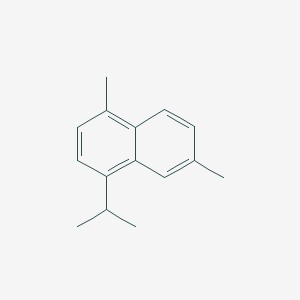
Cadalin
描述
Cadalin, also known as Cadalene, is a polycyclic aromatic hydrocarbon with a chemical formula of C15H18 and a cadinane skeleton . It is derived from generic sesquiterpenes and is ubiquitous in essential oils of many higher plants .
Synthesis Analysis
The synthesis of this compound is derived from generic sesquiterpenes . Sesquiterpenes are a class of terpenes that consist of three isoprene units and have the molecular formula C15H24 .
Molecular Structure Analysis
This compound has a cadinane skeleton, which is a type of polycyclic aromatic hydrocarbon . The chemical formula of this compound is C15H18 .
Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molar mass of 198.30342 . More specific physical and chemical properties are not mentioned in the search results.
作用机制
The mechanism of action of Cadalin is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to exhibit antioxidant activity, which can protect cells from oxidative damage. This compound has also been shown to have neuroprotective effects and can improve cognitive function. Additionally, this compound has been found to have anti-inflammatory properties, which can reduce inflammation in the body.
实验室实验的优点和局限性
One of the main advantages of using Cadalin in lab experiments is its ease of synthesis. This compound can be synthesized using simple reaction conditions and is readily available. Additionally, this compound has been extensively studied, and its properties and effects are well understood. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to avoid any adverse effects.
未来方向
There are several future directions for further research on Cadalin. One area of research is the development of this compound derivatives with improved properties and efficacy. This compound derivatives with enhanced antitumor, antimicrobial, and anti-inflammatory properties could be developed for use in drug development. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the body. This could lead to the development of new treatments for various diseases and conditions.
科学研究应用
古植物学分析
Cadalene 是古植物学研究中一个有价值的生物标志物。当分析岩石沉积物时,倍半萜与Cadalene的比例提供了古代生态系统中松科的存在信息。 研究人员利用这些信息来重建过去的植被并了解地质时间尺度上植物群落的变化 .
材料科学:聚氨酯
聚氨酯 (PUs) 是一种用途广泛的材料,应用于工业和生物医学领域。Cadalene 的独特性能有助于提高 PUs 的机械特性。这些材料的硬度从柔韧到坚硬不等,使其适用于各种应用。 它们的生物相容性进一步增强了它们作为生物材料在短期和中期应用中的使用 .
属性
IUPAC Name |
1,6-dimethyl-4-propan-2-ylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOJIHDTVZTGDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197483 | |
| Record name | Cadalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cadalene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059698 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
483-78-3 | |
| Record name | Cadalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=483-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene, 1,6-dimethyl-4-(1-methylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X2436USB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cadalin and where is it found?
A1: this compound is a sesquiterpene hydrocarbon belonging to the naphthalene family. It was first discovered as a constituent of essential oils, particularly in Heterotheca inuloides Cass. [] Further research identified this compound in other plant species, often alongside other sesquiterpenes. []
Q2: How is the structure of this compound elucidated?
A2: The structure of this compound was primarily determined using spectroscopic methods. [] Early research relied on chemical degradation and comparison with known compounds. [, ] Modern techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) allow for more precise structural determination.
Q3: Have there been attempts to synthesize this compound?
A3: Yes, the chemical synthesis of this compound has been achieved. One of the earliest reported syntheses is detailed in "Höhere Terpenverbindungen IV. Synthese des Cadalins." [] This research marked a significant step towards understanding the structure and potential applications of this compound.
Q4: Are there any other interesting chemical reactions involving this compound?
A4: Research has explored various chemical transformations involving this compound. One study focused on the cyclization reactions of sesquiterpenes, leading to the total synthesis of Bisabolene and a Hexahydro-cadalin derivative. [] This work showcases the versatility of this compound as a starting material for synthesizing other valuable compounds.
Q5: Are there connections between this compound and other sesquiterpenes?
A5: Research suggests a relationship between this compound and other sesquiterpenes. One study demonstrated the conversion of Guaiol, another sesquiterpene, into this compound. [] This finding highlights the potential biosynthetic pathways and interconversions within the sesquiterpene family.
Q6: Is there research on this compound beyond its isolation and synthesis?
A6: While the provided articles primarily focus on the isolation, structure, and synthesis of this compound, the presence of this compound alongside other bioactive compounds like Quercetin in Heterotheca inuloides Cass [] suggests potential avenues for further investigation into its biological activities and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



